molecular formula C7H4N2O3S B2977756 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1104926-91-1

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2977756
CAS No.: 1104926-91-1
M. Wt: 196.18
InChI Key: OJNWNTNUJCAOSU-UHFFFAOYSA-N
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Description

“4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C7H4N2O3S . It has a molecular weight of 196.18 . The compound is in solid form .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the Dimroth rearrangement . This rearrangement is a type of isomerization of heterocycles, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .


Molecular Structure Analysis

The SMILES string representation of the molecule is O=C1C(C(C(O)=O)=CS2)=C2N=CN1 . This provides a text-based representation of the molecule’s structure.


Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . The rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Physical and Chemical Properties Analysis

The compound is in solid form . It has an empirical formula of C7H4N2O3S and a molecular weight of 196.18 .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine derivatives have been explored for their synthetic utility and chemical reactivity. Kappe and Roschger (1989) investigated reactions of Biginelli compounds, including methylation and acylation, leading to the synthesis of various heterocyclic compounds such as pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. This study demonstrates the compound's role in facilitating complex chemical transformations, contributing to the development of novel synthetic routes for heterocyclic compounds (Kappe & Roschger, 1989).

Biological Activities

Several studies have highlighted the biological relevance of thieno[2,3-d]pyrimidine derivatives. For instance, Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines and their derivatives, assessing their antifungal activities against various pathogens. Their research underscores the potential of these compounds in developing new antifungal agents with applications in agricultural and pharmaceutical industries (Konno et al., 1989).

Antimicrobial and Antioxidant Properties

The antimicrobial activity of thieno[2,3-d]pyrimidine derivatives was further explored by Kolisnyk et al. (2015), who synthesized a series of novel 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, demonstrating significant activity against Proteus vulgaris and Pseudomonas aeruginosa. This research suggests the potential of these compounds in developing new antimicrobial agents, highlighting their importance in addressing antibiotic resistance (Kolisnyk et al., 2015).

Dual Inhibitory Activities

Gangjee et al. (2008) synthesized analogues of thieno[2,3-d]pyrimidine as potential dual inhibitors for thymidylate synthase and dihydrofolate reductase, demonstrating potent inhibitory activities. This study highlights the therapeutic potential of these compounds in cancer treatment, showcasing their application in drug discovery and development (Gangjee et al., 2008).

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . It has a hazard classification of Acute Tox. 4 Oral . It falls under the storage class code 11, which is for combustible solids . The WGK is 3 .

Properties

IUPAC Name

4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-5-4-3(7(11)12)1-13-6(4)9-2-8-5/h1-2H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNWNTNUJCAOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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